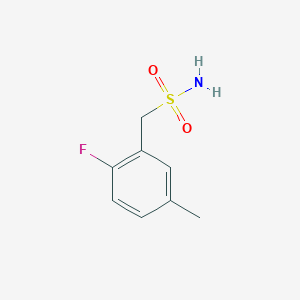

(2-Fluoro-5-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWVQHBPJCGFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with conditions typically involving a base such as triethylamine.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Fluoro-5-methylphenyl)methanesulfonamide has several scientific research applications:

Medicinal chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Benzothieno[3,2-d]pyrimidin-4-one Sulfonamides

describes benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with potent anti-inflammatory activity. These compounds inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, suppressing PGE₂ and IL-8 production . Key structural differences from (2-Fluoro-5-methylphenyl)methanesulfonamide include:

- Core structure: The benzothienopyrimidine scaffold vs. a simple phenyl ring.

- Substituents : Thioether-linked groups (e.g., cyclohexyl, nitrophenyl) vs. direct fluorine and methyl groups.

- Bioactivity: The benzothieno derivatives exhibit multi-target anti-inflammatory effects, while the target compound’s simpler structure may favor selectivity for specific targets like COX-2 or serotonin receptors.

Table 1: Anti-inflammatory Sulfonamide Comparison

Neurologically Active Methanesulfonamides

highlights methanesulfonamide’s role in Sumatriptan, a 5-HT₁ receptor agonist used for migraines. Structural analogs like N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () incorporate pyrimidine rings and bulkier substituents, enhancing receptor specificity . However, its fluorophenyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Agrochemical Sulfonamides

lists sulfonylurea herbicides (e.g., metsulfuron methyl), which share the sulfonamide group but feature triazine cores and ester linkages . This underscores the structural diversity of sulfonamides and the critical role of auxiliary groups in defining bioactivity.

Fluorinated Structural Analogs

includes Difluoro(2-fluoro-5-methylphenyl)acetic acid , which shares the 2-fluoro-5-methylphenyl group but replaces the sulfonamide with a carboxylic acid . This difference likely alters solubility and target engagement; sulfonamides are more polar and may exhibit stronger hydrogen-bonding interactions with enzymes or receptors.

Biological Activity

(2-Fluoro-5-methylphenyl)methanesulfonamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a methanesulfonamide group, influences its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H10FNO2S

- Molecular Weight : 203.23 g/mol

The compound features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, enhancing its chemical stability and reactivity compared to other sulfonamides.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The presence of fluorine and methyl groups modulates the compound's binding affinity, potentially enhancing selectivity towards certain biological targets.

Anticancer Properties

Research has indicated that sulfonamide derivatives can exhibit anticancer activity. In particular, studies on related compounds have reported potent inhibition of cancer cell proliferation. For example, certain sulfonamides have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Notable Biological Activity |

|---|---|---|

| (4-Fluoro-3-methylphenyl)methanesulfonamide | Similar structure with different substitution | Moderate anticancer activity |

| (2-Fluoro-4-methylphenyl)methanesulfonamide | Isomeric form with methyl at 4-position | Potential enzyme inhibition |

| This compound | Unique due to specific substitution pattern | Investigated for antiviral and anticancer effects |

The unique substitution pattern of this compound may enhance its biological activity compared to its isomers, suggesting a need for further exploration in therapeutic contexts.

Case Studies

- In Vitro Studies : A study focusing on sulfonamides revealed that compounds similar to this compound exhibited significant cytotoxicity against L1210 leukemia cells, with IC50 values indicating effective growth inhibition .

- Molecular Dynamics Simulation : Computational studies have suggested that the binding affinity of compounds like this compound towards specific protein targets could be predicted using molecular dynamics simulations. These simulations help elucidate the interactions at a molecular level, providing insights into potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.